4-(3-Bromo-2-chlorobenzoyl)morpholine
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Overview
Description
4-(3-Bromo-2-chlorobenzoyl)morpholine is an organic compound with the molecular formula C11H11BrClNO2 It is a derivative of morpholine, a heterocyclic amine, and features a benzoyl group substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-chlorobenzoyl)morpholine typically involves the acylation of morpholine with 3-bromo-2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-chlorobenzoyl)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the benzoyl group can be substituted by nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the benzoyl group.
Coupling reactions: It can be involved in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl morpholines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(3-Bromo-2-chlorobenzoyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-chlorobenzoyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-3-chlorobenzoyl)morpholine
- 4-(4-Bromobenzyl)morpholine
- 4-(2-Chlorobenzoyl)morpholine
Uniqueness
4-(3-Bromo-2-chlorobenzoyl)morpholine is unique due to the specific positioning of the bromine and chlorine atoms on the benzoyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(3-bromo-2-chlorophenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO2/c12-9-3-1-2-8(10(9)13)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVNRBYGELJCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C(=CC=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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